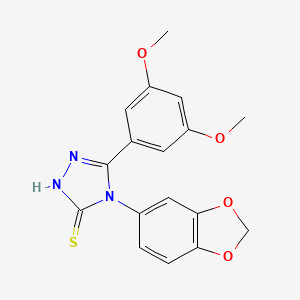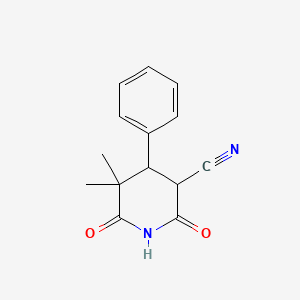![molecular formula C12H19ClN2O4 B4397537 2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4397537.png)
2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Übersicht
Beschreibung
2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitro group, and an amino alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps. One common route includes the nitration of 2-methoxytoluene to form 2-methoxy-5-nitrotoluene. This intermediate is then subjected to a reductive amination reaction with 2-methylpropan-1-ol to yield the desired product. The reaction conditions often involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-nitrophenol
- 2-Methoxy-5-nitroaniline
- 2-Methoxy-5-nitrobenzaldehyde
Uniqueness
Compared to similar compounds, 2-[(2-Methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
2-[(2-methoxy-5-nitrophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-12(2,8-15)13-7-9-6-10(14(16)17)4-5-11(9)18-3;/h4-6,13,15H,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMYUNMBNUZDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)[N+](=O)[O-])OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-propylbenzimidazol-2-yl)methyl]formamide](/img/structure/B4397461.png)
![N-[3-(acetylamino)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4397468.png)
![9-chlorobenzimidazo[2,1-a]phthalazine](/img/structure/B4397474.png)

![1-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4397483.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4397490.png)
![N-[4-(acetylamino)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4397496.png)
![N-[3-(allyloxy)phenyl]-4-chlorobenzamide](/img/structure/B4397502.png)
![6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4397508.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4397519.png)
![4-BROMO-N~1~-{2-OXO-2-[3-(2-QUINOXALINYL)ANILINO]ETHYL}BENZAMIDE](/img/structure/B4397525.png)

![4-bromo-N-[2-(cyclopentylamino)-2-oxoethyl]benzamide](/img/structure/B4397551.png)
![4-{[(4-ethoxy-3-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4397556.png)
